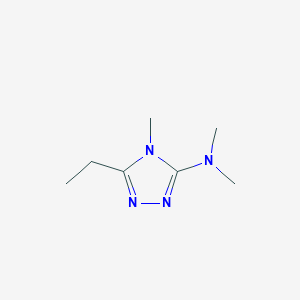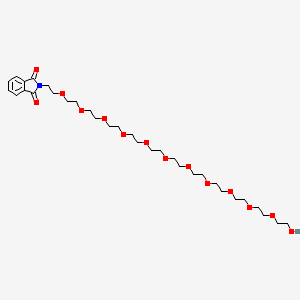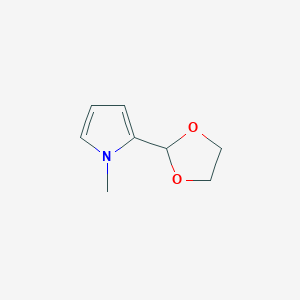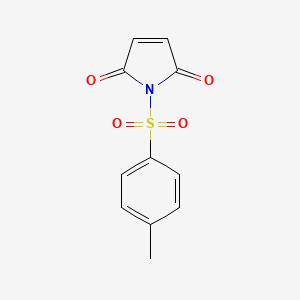
5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions, making them valuable in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazole-containing compounds typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent cyclization to form the triazole ring . For 5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine, specific synthetic routes may involve the use of ethyl hydrazine and methyl isothiocyanate under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 1,2,4-triazoles often involves large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, alkylating agents, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen atoms. Substitution reactions can introduce various functional groups, leading to a wide range of triazole-based compounds .
Aplicaciones Científicas De Investigación
5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, materials science, and organic catalysts.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit the activity of specific enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: A precursor for the synthesis of various 1,2,4-triazole derivatives.
4-Propyl-4H-1,2,4-triazol-3-amine: Another triazole derivative with similar biological activities.
Fluconazole: A well-known antifungal agent containing the 1,2,4-triazole moiety.
Uniqueness
5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. The presence of the ethyl and trimethyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
5-ethyl-N,N,4-trimethyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-5-6-8-9-7(10(2)3)11(6)4/h5H2,1-4H3 |
Clave InChI |
ROTFVCQBJYDFEC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(N1C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)





![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)


![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
